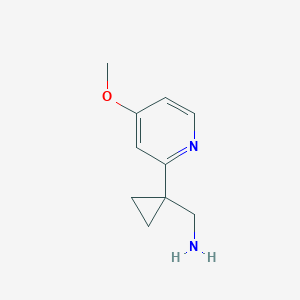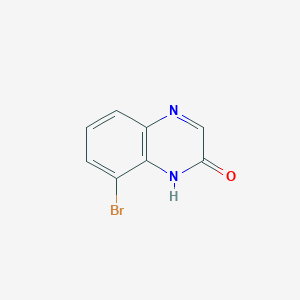
8-bromo-1H-quinoxalin-2-one
Vue d'ensemble
Description
8-bromo-1H-quinoxalin-2-one (BQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Applications De Recherche Scientifique
Anticancer Applications : 8-bromo-1H-quinoxalin-2-one derivatives have been explored for their potential anticancer properties. For instance, a study by Ghanbarimasir et al. (2018) synthesized quinoxaline derivatives containing 2-aminoimidazole, demonstrating potent antiproliferative activity in colon and breast cancer cell lines (Ghanbarimasir et al., 2018).
Chemical Synthesis and Modifications : The compound has been used as a starting material or intermediate in the synthesis of various quinoxaline derivatives. Didenko et al. (2015) produced 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives from 3-(trifluoromethyl)quinoxalin-2(1H)-one (Didenko et al., 2015).
Chemoproteomic Applications : Wu et al. (2014) developed quinolin-2(1H)-one inhibitors, useful in chemoproteomic affinity capture experiments, providing insight into the selectivity of the series in gene expression control (Wu et al., 2014).
Organic Chemistry and Catalysis : Quinoxalin-2(1H)-ones, including this compound, are used in various organic synthesis processes. Xie et al. (2019) described a method for preparing quinoxaline-3-carbonyl compounds through metal- and base-free conditions (Xie et al., 2019).
Photoredox Chemistry : He et al. (2020) discussed a photoredox-catalyst-free radical alkylation of quinoxalin-2(1H)-ones, illustrating the compound's role in light-driven chemical reactions (He et al., 2020).
Glucose Transport Regulation : Cornelius et al. (1991) studied 8-bromo-cAMP (a derivative of this compound) in the context of glucose transport regulation in preadipocytes, revealing its role in gene expression related to glucose transport (Cornelius et al., 1991).
Photoinduced Cyclization in Organic Synthesis : Li et al. (2013) achieved the synthesis of quinoxalin-2(1H)-ones through a photoinduced cyclization process, demonstrating the compound's utility in novel synthetic pathways (Li et al., 2013).
C-H Bond Functionalization : Ghosh and Das (2020) discussed the selective C-H bond functionalization of quinoxalin-2(1H)-one, highlighting its versatility in the modification and functionalization in drug design (Ghosh & Das, 2020).
Electrochemical and Computational Investigations : Chaouiki et al. (2020) investigated quinoxaline derivatives as corrosion inhibitors, demonstrating the compound's utility in material science (Chaouiki et al., 2020).
Kinase Inhibition for Cancer Therapy : Abbas et al. (2015) synthesized quinoxaline derivatives as inhibitors of c-Met kinase, a receptor associated with tumor progression, showing the compound's potential in targeted cancer therapy (Abbas et al., 2015).
Orientations Futures
Future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions . The aim is to enrich the methods for the reaction of quinoxalin-2(1H)-ones at the C3 position, which have rich applications in materials chemistry and pharmaceutical pharmacology .
Mécanisme D'action
Target of Action
The primary target of 8-bromo-1H-quinoxalin-2-one is the Hepatitis C virus (HCV) . HCV is a serious global public health problem, often leading to fibrosis, cirrhosis, and ultimately hepatocellular carcinoma .
Mode of Action
This compound interacts with its target through a structure-activity relationship (SAR) . The compound contains a 4-aryl-substituted thiazol-2-amine moiety, which is optimal for antiviral activity . Introducing a hydrogen-bond acceptor (such as an ester or amide group) at the C-3 position of quinoxalin-2 (1 H )-one enhances the antiviral potency . Notably, N, N -disubstituted amide is superior to N -monosubstituted amide .
Biochemical Pathways
The compound affects the biochemical pathways of HCV through a process known as C3-functionalization . This process involves various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2 (1 H )-ones .
Result of Action
The result of the compound’s action is a high anti-HCV potency . The compound BH6870, a derivative of quinoxalin-2 (1 H )-one, showed a high anti-HCV potency (EC50 = 0.21 µM) and a good cell safety index (SI = 47.19) .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 8-Bromo-1H-quinoxalin-2-one are largely attributed to its ability to undergo direct C3-functionalization via C–H bond activation . This process involves interactions with various enzymes, proteins, and other biomolecules, leading to diverse biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve its direct C3-functionalization via C–H bond activation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Propriétés
IUPAC Name |
8-bromo-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVDOCODXRKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731841 | |
| Record name | 8-Bromoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092563-82-0 | |
| Record name | 8-Bromo-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092563-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

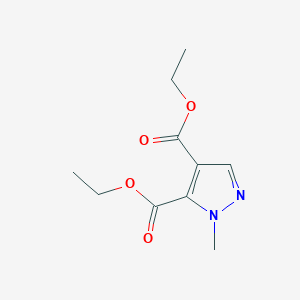
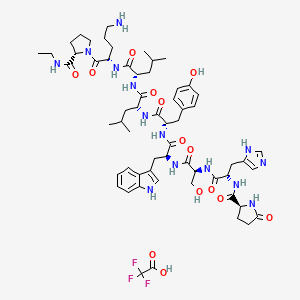
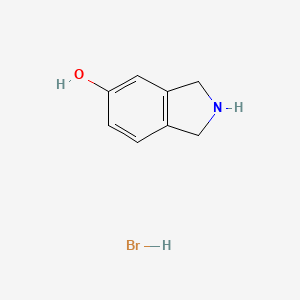
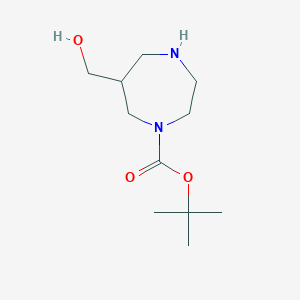

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B3026680.png)
![Methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B3026681.png)
![2-[[2-[[2-[[2-[[2-[[2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B3026682.png)
![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3026684.png)


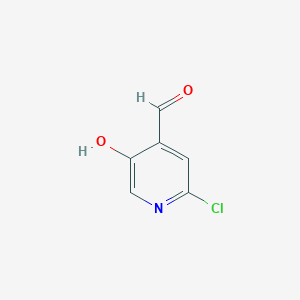
![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)
